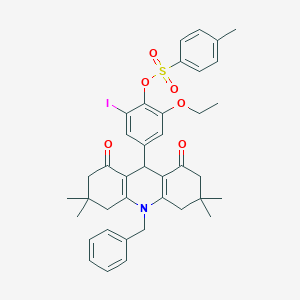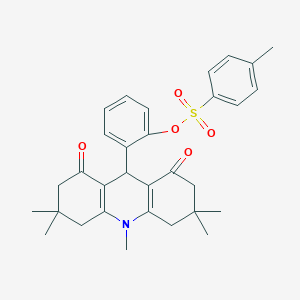![molecular formula C18H15IN2O2S B300874 5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300874.png)
5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone, also known as IBTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBTM is a thiohydantoin derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone involves the inhibition of various enzymes and the induction of cell cycle arrest and apoptosis in cancer cells. 5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has been shown to inhibit xanthine oxidase and acetylcholinesterase, which are enzymes involved in the production of reactive oxygen species and neurotransmitters, respectively. 5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has also been found to induce cell cycle arrest in cancer cells by upregulating the expression of p21 and p27, which are cyclin-dependent kinase inhibitors, and downregulating the expression of cyclin D1.
Biochemical and Physiological Effects:
5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has been found to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of cell cycle arrest and apoptosis in cancer cells, and the modulation of neurotransmitter levels. Additionally, 5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has been shown to exhibit antioxidant activity, which may contribute to its potential applications in cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has several advantages for lab experiments, including its ease of synthesis and purification, its low toxicity, and its potential applications in various fields. However, 5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone also has limitations, including its limited solubility in water and its potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the study of 5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone, including the exploration of its potential applications in drug development, the investigation of its mechanism of action in more detail, and the optimization of its synthesis method. Additionally, further studies are needed to evaluate the safety and efficacy of 5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone in various applications.
Synthesemethoden
5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone can be synthesized through various methods, including the reaction of 4-iodobenzyl alcohol with 4-formylbenzoic acid, followed by the reaction with thiosemicarbazide and chloroacetic acid. Another method involves the reaction of 4-iodobenzyl alcohol with thiosemicarbazide, followed by the reaction with 4-formylbenzoic acid and chloroacetic acid. Both methods result in the formation of 5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has been studied for its potential applications in various fields, including cancer research, antimicrobial activity, and enzyme inhibition. In cancer research, 5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has also been found to exhibit antimicrobial activity against various bacterial and fungal strains. Additionally, 5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has been studied as an inhibitor of enzymes such as xanthine oxidase and acetylcholinesterase.
Eigenschaften
Produktname |
5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone |
|---|---|
Molekularformel |
C18H15IN2O2S |
Molekulargewicht |
450.3 g/mol |
IUPAC-Name |
(5Z)-5-[[4-[(4-iodophenyl)methoxy]phenyl]methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H15IN2O2S/c1-21-17(22)16(20-18(21)24)10-12-4-8-15(9-5-12)23-11-13-2-6-14(19)7-3-13/h2-10H,11H2,1H3,(H,20,24)/b16-10- |
InChI-Schlüssel |
ZFXIZJAXNSHBRB-YBEGLDIGSA-N |
Isomerische SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)I)/NC1=S |
SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)I)NC1=S |
Kanonische SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)I)NC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B300792.png)

![ethyl 4-[4-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B300799.png)

![ethyl 4-{2,5-dimethyl-3-[(E)-{2-[(naphthalen-1-yloxy)acetyl]hydrazinylidene}methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B300803.png)

![N'-{(E)-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B300806.png)


![propyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B300812.png)
![ethyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B300813.png)
![methyl 5-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)-2-chlorobenzoate](/img/structure/B300814.png)
![4-[(4Z)-4-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B300815.png)